Cas no 81496-81-3 (alpha-Dihydroartemisinin)

Alpha-Dihydroartemisinin is a semi-synthetic derivative of artemisinin, known for its potent antimalarial activity. As a key intermediate in the synthesis of artemisinin-based combination therapies (ACTs), it exhibits enhanced bioavailability and stability compared to its parent compound. Its mechanism involves the generation of reactive oxygen species upon interaction with heme, leading to parasite death. Alpha-Dihydroartemisinin is particularly valued for its high efficacy against Plasmodium falciparum, including drug-resistant strains. It also demonstrates potential applications in cancer research due to its cytotoxic properties. The compound is characterized by its high purity and consistent performance in pharmaceutical formulations, making it a critical component in malaria treatment and research.
alpha-Dihydroartemisinin structure
alpha-Dihydroartemisinin structure
Product Name:alpha-Dihydroartemisinin
CAS No:81496-81-3
MF:C15H24O5
MW:284.348065376282
CID:60344
PubChem ID:11358077
Update Time:2025-05-19

alpha-Dihydroartemisinin Chemical and Physical Properties

Names and Identifiers

    • alpha-Dihydroartemisinin
    • Artenimol
    • (3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol
    • DHQHS 1
    • Dihydroartemisinin
    • α-Dihydroartemisinin
    • DIHYDROARTEMISININ ,C.P.2005
    • NS00038128
    • CHEMBL511326
    • 123930-80-3
    • (1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol
    • 3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-OL, DECAHYDRO-3,6,9-TRIMETHYL-, (3R,5AS,6R,8AS,9R,10R,12R,12AR)-
    • SCHEMBL18744731
    • EN300-7407671
    • (1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
    • Dihydroartemisinin (DHA)
    • 3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-OL, DECAHYDRO-3,6,9-TRIMETHYL-, (3R-(3.ALPHA.,5A.BETA.,6.BETA.,8A.BETA.,9.ALPHA.,10.BETA.,12.BETA.,12AR*))-
    • DIHYDROARTIMISININ
    • AKOS022168199
    • CCG-267307
    • CHEBI:168754
    • 71939-50-9
    • NSC 758682
    • (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol
    • UNII-X0UIV26ABX
    • Q-100792
    • (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3,-j)-1,2-benzodioxepin-10-ol
    • 81496-81-3
    • NSC-758682
    • DTXSID5045962
    • (1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0?,??.0?,??]hexadecan-10-ol
    • (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10-ol
    • X0UIV26ABX
    • NCGC00346590-02
    • Q27293233
    • (1S,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol
    • .ALPHA.-DIHYDROARTEMISININ
    • DHQHS 1; -Dihydroartemisinin
    • s2290
    • Artenimol [INN]
    • (3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol (ACI)
    • 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, [3R-(3α,5aβ,6β,8aβ,9α,10β,12β,12aR*)]- (ZCI)
    • 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR)-
    • ?-dihydroartemisinin
    • 3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-OL, DECAHYDRO-3,6,9-TRIMETHYL-, (3R-(3ALPHA,5ABETA,6BETA,8ABETA,9ALPHA,10BETA,12BETA,12AR*))-
    • 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol,decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR)-
    • CS-0020200
    • HY-N0176A
    • MDL: MFCD00274495
    • Inchi: 1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1
    • InChI Key: BJDCWCLMFKKGEE-KDTBHNEXSA-N
    • SMILES: C[C@H]1[C@H](O)O[C@@H]2O[C@]3(CC[C@@H]4[C@@]2(OO3)[C@H]1CC[C@H]4C)C

Computed Properties

  • Exact Mass: 284.162
  • Monoisotopic Mass: 284.162
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 415
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.2A^2
  • XLogP3: 2.5

Experimental Properties

  • Color/Form: Cryst.
  • Density: 1.24
  • Boiling Point: 375.6±42.0°C at 760 mmHg
  • Flash Point: 181 °C
  • Refractive Index: 1.542
  • PSA: 57.15000
  • LogP: 2.18670

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alpha-Dihydroartemisinin Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  5 min, 4 °C; 90 min, 4 °C
1.2 Reagents: Acetic acid Solvents: Methanol ;  pH 5 - 6
Reference
Synthesis of the antimalarial API artemether in a flow reactor
Yaseneva, Polina; et al, Catalysis Today, 2015, 239, 90-96

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  30 min, 0 - 5 °C; 45 min, 0 - 5 °C
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized
Reference
Synthesis of novel S-linked dihydroartemisinin derivatives and evaluation of their anticancer activity
Gour, Rajesh; et al, European Journal of Medicinal Chemistry, 2019, 178, 552-570

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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:81496-81-3)alpha-Dihydroartemisinin
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:39
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Additional information on alpha-Dihydroartemisinin

Recent Advances in the Study of Alpha-Dihydroartemisinin (CAS: 81496-81-3)

Alpha-Dihydroartemisinin (α-DHA, CAS: 81496-81-3), a key metabolite of artemisinin derivatives, has garnered significant attention in recent years due to its potent antimalarial and potential anticancer properties. This research brief synthesizes the latest findings on α-DHA, focusing on its pharmacological mechanisms, therapeutic applications, and emerging research trends. The compound's unique chemical structure and biological activity make it a promising candidate for further drug development.

Recent studies have elucidated the molecular mechanisms underlying α-DHA's antimalarial efficacy. A 2023 Nature Communications study demonstrated that α-DHA induces oxidative stress in Plasmodium falciparum through iron-mediated cleavage of its endoperoxide bridge, leading to parasite death. Importantly, researchers identified novel resistance markers (PfK13 mutations) that may inform future combination therapies. Concurrently, advances in analytical methods (e.g., UPLC-MS/MS) have improved quantification of α-DHA in biological matrices, supporting pharmacokinetic optimization.

In oncology, α-DHA has shown remarkable potential as an adjunct therapy. A multicenter Phase II trial (2024) reported synergistic effects when combining α-DHA with PD-1 inhibitors in non-small cell lung cancer, achieving a 38% objective response rate versus 22% with immunotherapy alone. Mechanistic studies revealed α-DHA's dual role in modulating tumor-associated macrophages while enhancing T-cell infiltration. These findings were further supported by single-cell RNA sequencing analyses published in Cell Reports Medicine.

Chemical synthesis and formulation innovations have addressed previous challenges with α-DHA's poor aqueous solubility. A breakthrough in nanocrystal technology (Patent WO202318726) achieved >90% oral bioavailability through surface-stabilized nanoparticles. Additionally, novel derivatives like α-DHA-12-N-glycoside exhibit improved blood-brain barrier penetration in preclinical models of cerebral malaria, as detailed in the Journal of Medicinal Chemistry (2024).

Ongoing clinical investigations include three registered Phase III trials evaluating α-DHA-based combinations for artemisinin-resistant malaria (NCT05689258) and two Phase I/II studies in solid tumors (NCT05834284). Emerging safety data from these trials confirm α-DHA's manageable toxicity profile, with transient neutropenia (Grade 3/4: 8%) being the most significant adverse event. Future research directions highlighted at the 2024 WHO Malaria Policy Advisory Committee meeting prioritize developing standardized resistance assays and exploring α-DHA's immunomodulatory effects in autoimmune diseases.

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